molecular formula C7H8O2 B14470786 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 65656-89-5

1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14470786
CAS No.: 65656-89-5
M. Wt: 124.14 g/mol
InChI Key: ZFKWOWPFPXKRDV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is a bicyclic organic compound that features a unique oxabicyclo structure. This compound is notable for its applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved when ozonolysis is performed at -5°C in alcohols . The reaction proceeds through intermediate alkoxylactols, which are hydrolyzed to complete the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozonolysis processes, where precise control of temperature and solvent conditions is crucial to maximize yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. For example, its role in oxidation and reduction reactions can affect the redox balance in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric configurations, making it valuable for specialized applications in synthetic chemistry and industrial processes.

Properties

CAS No.

65656-89-5

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

1,3-dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O2/c1-4-3-5-7(2,9-5)6(4)8/h3,5H,1-2H3

InChI Key

ZFKWOWPFPXKRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C1=O)(O2)C

Origin of Product

United States

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